3-Methoxy-1-methyl-2-nitro-1H-pyrrole
Description
3-Methoxy-1-methyl-2-nitro-1H-pyrrole is a substituted pyrrole derivative characterized by a methyl group at position 1, a nitro group at position 2, and a methoxy group at position 3. Its molecular formula is C₆H₇N₂O₃, with a molecular weight of 155.13 g/mol. Pyrrole derivatives are of significant interest in pharmaceutical and agrochemical research due to their heterocyclic structure, which allows for diverse electronic and steric modifications. This compound is primarily utilized as a pharmaceutical intermediate, as indicated by its structural analogs in commercial catalogs .
Properties
Molecular Formula |
C₆H₈N₂O₃ |
|---|---|
Molecular Weight |
156.14 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 3-Methoxy-1-methyl-2-nitro-1H-pyrrole but differ in substituent positions, functional groups, or ring systems:
Table 1: Structural Comparison of Pyrrole Derivatives
| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|---|
| This compound | Not provided | 1-CH₃, 2-NO₂, 3-OCH₃ | C₆H₇N₂O₃ | 155.13 | Reference compound |
| 1-Methyl-3-nitro-1H-pyrrole | 823-72-3 | 1-CH₃, 3-NO₂ | C₅H₆N₂O₂ | 126.11 | Lacks methoxy group at C3 |
| Methyl 3-nitro-1H-pyrrole-2-carboxylate | 858449-17-9 | 2-COOCH₃, 3-NO₂ | C₆H₆N₂O₄ | 170.12 | Carboxylate ester at C2 |
| 5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 178393-14-1 | Fused pyrrolopyridine system, 5-OCH₃ | C₈H₈N₂O₂ | 164.16 | Fused bicyclic structure |
| 3-[(5-Methylfuran-2-yl)methyl]-1H-pyrrole | 118248-37-6 | 3-(Furanylmethyl) substituent | C₁₀H₁₁NO | 161.20 | Furan-derived side chain |
Key Observations:
- Substituent Positioning : The nitro group in this compound (position 2) contrasts with its placement at position 3 in 1-Methyl-3-nitro-1H-pyrrole . This positional difference alters electronic effects, as nitro groups are strong electron-withdrawing groups (EWGs), influencing reactivity and stability.
- Ring System Complexity: 5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one features a fused pyrrolopyridine system, which may confer enhanced rigidity and biological activity compared to monocyclic pyrroles .
Physicochemical Properties and Reactivity
Table 2: Comparative Physicochemical Properties
| Property | This compound | 1-Methyl-3-nitro-1H-pyrrole | Methyl 3-nitro-1H-pyrrole-2-carboxylate |
|---|---|---|---|
| Polarity | Moderate (due to OCH₃ and NO₂) | Low (NO₂ only) | High (carboxylate ester) |
| Solubility | Likely soluble in polar aprotic solvents | Limited solubility | High in polar solvents (e.g., DMSO) |
| Stability | Moderate (EWG effects) | Less stable (no OCH₃) | Hydrolytically unstable (ester group) |
- Reactivity : Methyl 3-nitro-1H-pyrrole-2-carboxylate’s ester group offers a site for nucleophilic substitution, whereas the target compound’s methoxy group may undergo demethylation under acidic conditions .
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